molecular formula C11H12N2O2 B1583670 2,3,3-Trimethyl-5-nitro-3H-indole CAS No. 3484-22-8

2,3,3-Trimethyl-5-nitro-3H-indole

Cat. No. B1583670
CAS RN: 3484-22-8
M. Wt: 204.22 g/mol
InChI Key: DDORSJSRAREODY-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-nitro-3H-indole is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da . It is also known by other names such as 2,3,3-Trimethyl-5-nitroindolenine .


Synthesis Analysis

The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole involves several steps. One method involves the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde . Another method involves the nitration of 2,3,3-trimethylindolenine . The reaction is carried out in a conical flask with concentrated sulphuric acid and a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid .


Molecular Structure Analysis

The molecular structure of 2,3,3-Trimethyl-5-nitro-3H-indole is represented by the InChI code 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 2,3,3-Trimethyl-5-nitro-3H-indole are complex and can vary based on the conditions. For instance, the reaction with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature .


Physical And Chemical Properties Analysis

2,3,3-Trimethyl-5-nitro-3H-indole has a molecular weight of 204.23 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “2,3,3-Trimethyl-5-nitro-3H-indole” is a type of indole compound that is often used as a reactant in organic synthesis reactions .
    • Methods of Application : While specific experimental procedures can vary widely depending on the particular synthesis reaction, this compound is typically used as a starting material or intermediate in the synthesis of more complex organic compounds .
    • Results or Outcomes : The outcomes of these synthesis reactions can also vary widely, but the goal is typically to create new organic compounds with useful properties .
  • Scientific Field : Dye Synthesis

    • Application Summary : This compound is used in the synthesis of cyanine dyes .
    • Methods of Application : In dye synthesis, “2,3,3-Trimethyl-5-nitro-3H-indole” would be reacted with other compounds under specific conditions to produce the desired dye .
    • Results or Outcomes : The outcome of this process is the production of cyanine dyes, which have a wide range of applications in areas like biological staining, CD-R and DVD-R media, and photovoltaics .
  • Scientific Field : Bioimaging

    • Application Summary : This compound is used in the preparation of cyanine dye labeling reagents and other imaging agents .
    • Methods of Application : It is used in the synthesis of cyanine dyes, which are then used as labeling reagents in bioimaging .
    • Results or Outcomes : The outcome of this process is the production of imaging agents that can be used to visualize biological structures and processes .
  • Scientific Field : Multicomponent Reactions

    • Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in multicomponent reactions .
    • Methods of Application : These compounds can participate in [3 + 2] cyclization reactions with other reactants to produce complex organic compounds .
    • Results or Outcomes : The outcome of these reactions is the synthesis of new organic compounds with potentially useful properties .
  • Scientific Field : Material Science

    • Application Summary : This compound can be used in the development of new materials, such as organic semiconductors .
    • Methods of Application : It can be incorporated into the structure of the material during the synthesis process .
    • Results or Outcomes : The outcome of this process is the production of new materials with potentially useful properties, such as improved conductivity or light-emitting properties .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in the synthesis of pharmaceuticals .
    • Methods of Application : These compounds can participate in various reactions to produce drug molecules .
    • Results or Outcomes : The outcome of these reactions is the synthesis of new pharmaceuticals with potentially beneficial therapeutic effects .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,3-trimethyl-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDORSJSRAREODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883978
Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trimethyl-5-nitro-3H-indole

CAS RN

3484-22-8
Record name 2,3,3-Trimethyl-5-nitroindolenine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Record name 3484-22-8
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
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Record name 3H-Indole, 2,3,3-trimethyl-5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-nitro-2,3,3-trimethylindole (1) was synthesized according to a modified literature procedure (see, Noland, W. E., et al., J. Org. Chem. 3457-3469, 1965). To a solution of 2,3,3-trimethylindole (10.6 g) in concentrated sulfuric acid cooled to 0° C. using an ice/brine bath was added dropwise fuming nitric acid (5.6 mL). The resultant solution was stirred at 0° C. for 1.5 hours; then poured into crushed ice; filtered; and washed with water. The combined filtrate was neutralized to a pH greater than 7. The product precipitated from the neutralized solution and was collected by filtration, washed with water, and dried to provide the desired product 1 (10.1 g, 74% yield): ESI-MS, calculated [M+H]+ 205.1, found 205.0.
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74%

Synthesis routes and methods III

Procedure details

Sodium nitrate (3.84 g, 45.2 mmol) was dissolved in concentrated sulphuric acid (100 ml). After cooling in ice, this solution was added to a solution of 2,3,3-trimethylindole (6.65 g, 41 .8 mmol) in concentrated sulphuric acid (100 ml) such that the temperature was maintained in the range 0-5° C. The reaction was stirred at 0-5° C. for 90 minutes after completing the addition, then allowed to warm to room temperature and stirred for a further 16 hours. The mixture was poured onto ice (200 g) then made basic by the addition of 50% aqueous sodium hydroxide solution to pH12 (pH paper). The crude product was collected by filtration and washed with water until the washings were neutral (˜1000 ml). The off-yellow solid was dried at the pump, dissolved in ethyl acetate (250 ml) and dried further (MgSO4). The solution was filtered and the red filtrate was rotary evaporated to dryness. The solid was dissolved in chloroform:ethyl acetate (95:5, 30 ml) and purified by silica flash chromatography. This gave a dark yellow solid, 5.12 g, 25 mmol, 60% yield. UV analysis (methanol) showed a single peak with λmax=300 nm. Mass spectrometry (MALDI-TOF with a gentisic acid matrix) gave m/z=203.8 (for C11H12N2O2=204.23). 1H NMR:δ=1.97 (s, 6H), 2.95 (s, 3H), 8.58 (d, J=10 Hz, 1H), 8.70 (s, 1H), 8.78 (d, J=10 Hz, 1H).
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60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
Z Sepehr, H Nasr-Isfahani, AR Mahdavian… - Journal of the Iranian …, 2021 - Springer
The spiropyran derivatives can exist in two forms, the closed-ring spiropyran form and the open-ring merocyanine (MC) form. The SP form could be converted into the MC form upon UV …
Number of citations: 5 link.springer.com
MS Lyubich, SG Isaev, MA Al'perovich… - Chemistry of …, 1984 - Springer
The reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde may take place in two directions, depending on the temperature: with the formation of a Schiff 's base or of …
Number of citations: 3 link.springer.com
G Ragaitė, M Dagilienė, S Krikštolaitytė… - Journal of Fluorine …, 2016 - Elsevier
New derivatives of 5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine and 1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] that possess trifluoromethyl groups on the indoline part of …
Number of citations: 6 www.sciencedirect.com
M Dagilienė, V Martynaitis, M Vengris, K Redeckas… - Tetrahedron, 2013 - Elsevier
A new class of ultrafast light-driven molecular switch has been designed and synthesized. The reaction of 1-substituted 2-methylidene-3,3-dimethyl-2,3-dihydro-1H-indoles with 2-…
Number of citations: 17 www.sciencedirect.com
C Benzi, CA Bertolino, I Miletto, P Ponzio, C Barolo… - Dyes and …, 2009 - Elsevier
The design of a novel, fluorescence acceptor for use in real time polymerase chain reaction analysis was carried out with the help of in-depth computational analysis of structure/…
Number of citations: 12 www.sciencedirect.com
HS Choi, JH Yum, Y Jeong, S Lim, T Kumagai… - Sensors and Actuators B …, 2023 - Elsevier
More than 60% of patients with triple negative breast cancer (TNBC) are women under the age of 50. Thus, TNBC not only adversely affects young women’s health but also has a …
Number of citations: 0 www.sciencedirect.com
EI Balmond, BK Tautges, AL Faulkner… - The Journal of …, 2016 - ACS Publications
Spiropyrans and spirooxazines represent an important class of photochromic compounds with a wide variety of applications. In order to effectively utilize and design these …
Number of citations: 97 pubs.acs.org
G Tian, C Qin - Materials Express, 2023 - ingentaconnect.com
Hydrogel of methylcoumarino-tripeptidospiropyran (MC-TPSP) with a conformational transition at the C-terminus of the peptide was synthesised in this study. This LMWG can be shifted …
Number of citations: 0 www.ingentaconnect.com
R Tapia Hernandez, MC Lee, AK Yadav… - Journal of the American …, 2022 - ACS Publications
The favorable properties of cyanines (eg, near-infrared (NIR) absorbance and emission) have made this class of dyes popular for a wide variety of biomedical applications. However, …
Number of citations: 10 pubs.acs.org
AL Faulkner - 2017 - search.proquest.com
Described herein are three organic chemistry projects involving the synthesis of fused bicyclic azetidines, spiropyrans and light activated MRI contrast agents, respectively. Chapter one …
Number of citations: 0 search.proquest.com

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